molecular formula C12H24N2O3 B567453 Tert-butyl 3-amino-3-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1263773-99-4

Tert-butyl 3-amino-3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B567453
M. Wt: 244.335
InChI Key: ZMXUNTOQZJRDNS-UHFFFAOYSA-N
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Patent
US08609647B2

Procedure details

To a solution of an optically-active compound of 3-benzyloxycarbonylamino-3-(2-hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester (27.2 g) in methanol (544 ml) was added 10% palladium carbon (2.7 g), and the mixture was hydrogenated under ordinary pressure for 5 hours. The mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give the titled compound (17.2 g).
Name
3-benzyloxycarbonylamino-3-(2-hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
544 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([NH:17]C(OCC2C=CC=CC=2)=O)([CH2:14][CH2:15][OH:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([NH2:17])([CH2:14][CH2:15][OH:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
3-benzyloxycarbonylamino-3-(2-hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
Quantity
27.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(CCO)NC(=O)OCC1=CC=CC=C1
Name
Quantity
544 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
2.7 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(CCO)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.